4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
Description
4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety and linked to a 6-methylbenzo[d]thiazol-2-yl group via a butanamide chain. Pyridazine derivatives are known for their pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The furan ring contributes to electron-rich aromatic interactions, while the benzo[d]thiazole moiety enhances metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-6-7-15-17(12-13)28-20(21-15)22-18(25)5-2-10-24-19(26)9-8-14(23-24)16-4-3-11-27-16/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKZSYXXWCIULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Bioactivity: The target compound’s 6-methylbenzo[d]thiazol-2-yl group may enhance binding to bacterial enzymes compared to simpler thiazol-2-yl (CAS 946322-32-3) or 4-methoxybenzyl (CAS 1246045-01-1) groups .
Synthetic Accessibility :
- Compounds like 5b are synthesized via benzyl bromide alkylation in DMF/K₂CO₃, achieving high yields (91%) . In contrast, the target compound likely requires more complex coupling steps due to its butanamide-thiazole linkage.
Pharmacological Potential: Triazolothiadiazole analogs with benzofuran moieties (e.g., 4a-g) demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting the target compound’s furan-thiazole combination could yield similar effects .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential heterocyclic coupling and functional group modifications. Key steps include:
- Step 1 : Cyclocondensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyridazinone core .
- Step 2 : Nucleophilic substitution to attach the benzo[d]thiazole moiety via amide bond formation .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide coupling to improve yields (70–85%) . Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity and hydrogen bonding in the pyridazinone core .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation and intermolecular interactions .
Q. How can researchers identify potential biological targets for this compound using computational and experimental approaches?
- Methodological Answer :
- Computational : Perform molecular docking against kinase or protease targets (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger Suite. Prioritize targets with binding affinity scores ≤ −8.0 kcal/mol .
- Experimental : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics (KD values) .
- Phenotypic Screening : Test in vitro cytotoxicity (e.g., MTT assay) against cancer cell lines (IC50) and compare to known inhibitors .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyridazinone derivatives with varying substituents?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modifications to the furan, benzo[d]thiazole, or butanamide groups. For example:
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| Replacement of furan with thiophene | Alters electron density; enhances enzyme inhibition | |
| Methyl vs. nitro groups on benzo[d]thiazole | Affects solubility and target selectivity |
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Q. How can in silico modeling techniques (e.g., molecular dynamics simulations) predict the compound’s binding mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energy (ΔG). A ΔG ≤ −40 kJ/mol suggests strong inhibition .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyridazinone) using MOE or Phase .
Q. What experimental approaches can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .
- Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives due to rapid metabolism .
- Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .
Q. How can researchers optimize reaction yields in multi-step syntheses while maintaining high purity?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; optimize ligand ratios (e.g., SPhos) to reduce byproducts .
- Solvent Selection : Replace DCM with THF/water mixtures to improve solubility of hydrophilic intermediates .
- Workflow Automation : Use flash chromatography systems (e.g., Biotage Isolera) for reproducible purification of intermediates .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C preferred) .
- In Vitro Plasma Stability : Mix with human plasma (37°C, 1h) and quantify parent compound using UPLC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
